Acetamide, n-(3-ethyl-4-methylphenyl)-
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Overview
Description
Acetamide, n-(3-ethyl-4-methylphenyl)- is an organic compound with a unique chemical structure. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 3-ethyl-4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide, n-(3-ethyl-4-methylphenyl)- can be achieved through several methods. One common method involves the reaction of 3-ethyl-4-methylaniline with acetic anhydride under controlled conditions. The reaction typically occurs in the presence of a catalyst such as sulfuric acid, which facilitates the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of acetamide, n-(3-ethyl-4-methylphenyl)- may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity acetamide, n-(3-ethyl-4-methylphenyl)- suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, n-(3-ethyl-4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for converting the amide group to a halide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
Acetamide, n-(3-ethyl-4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetamide, n-(3-ethyl-4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, n-(3-methylphenyl)-: This compound has a similar structure but lacks the ethyl group, which may result in different chemical and biological properties.
Acetamide, n-(4-methylphenyl)-: Another similar compound with the methyl group positioned differently on the phenyl ring.
Uniqueness
Acetamide, n-(3-ethyl-4-methylphenyl)- is unique due to the presence of both ethyl and methyl groups on the phenyl ring. This structural feature may contribute to its distinct chemical reactivity and biological activity compared to other acetamide derivatives.
Properties
IUPAC Name |
N-(3-ethyl-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-4-10-7-11(12-9(3)13)6-5-8(10)2/h5-7H,4H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZYAKQZYLKPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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